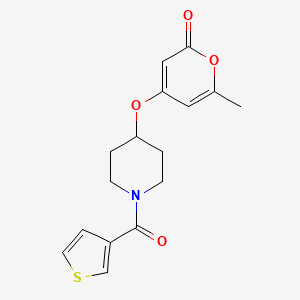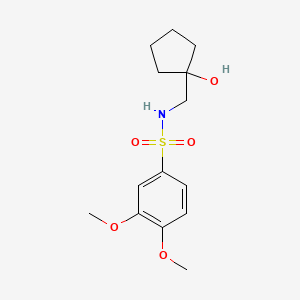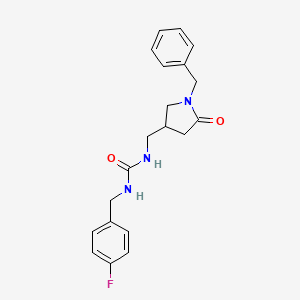
1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader category of chemicals investigated for their potential in various applications, including medicinal chemistry and material science. Its complex structure suggests a potential for specific interactions with biological targets or for unique physical properties.
Synthesis Analysis
The synthesis of compounds structurally related to "1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea" often involves multi-step chemical processes, including reductive amination and substitution reactions. For instance, the synthesis of a potent nonpeptide CCR1 antagonist, incorporating similar structural motifs, was achieved through a module-assisted two-step one-pot procedure, showcasing the complexity and precision required in synthesizing such molecules (Mäding et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds, determined through techniques such as X-ray diffraction and density functional theory (DFT) calculations, reveals intricate details about the spatial arrangement of atoms and the electronic structure. These studies help in understanding how structural features influence the chemical reactivity and physical properties of the molecules (Huang et al., 2021).
Chemical Reactions and Properties
Compounds with the urea motif are known to participate in various chemical reactions, including condensation with amines and isocyanates, highlighting their versatility in chemical synthesis. Their reactivity can be tailored for specific applications, such as antimicrobial agents, demonstrating their chemical utility (Haranath et al., 2007).
Propiedades
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-18-8-6-15(7-9-18)11-22-20(26)23-12-17-10-19(25)24(14-17)13-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBZRRKCGHJVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

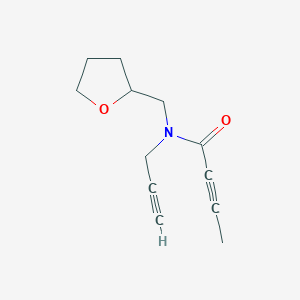
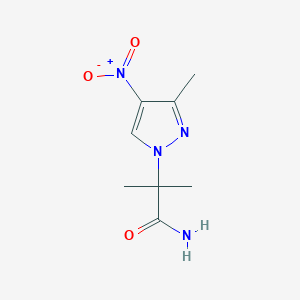
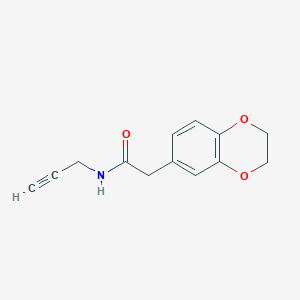
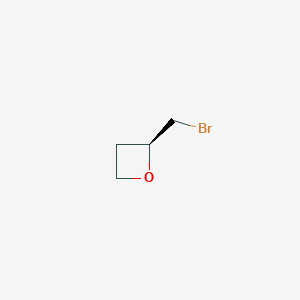
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
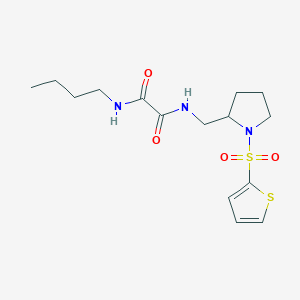

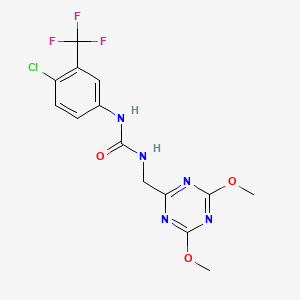
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

